molecular formula C19H37NO4 B6291582 14-(Boc-amino)-myristic acid CAS No. 2307778-46-5

14-(Boc-amino)-myristic acid

Cat. No.: B6291582
CAS No.: 2307778-46-5
M. Wt: 343.5 g/mol
InChI Key: IYLLAHARNVYCTM-UHFFFAOYSA-N
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Description

14-(Boc-amino)-myristic acid is a compound that features a myristic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group at the 14th carbon position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Mechanism of Action

Target of Action

The primary target of 14-(Boc-amino)-myristic acid is the amine moiety in a wide range of biomolecules . The compound is used for the protection of amines, which is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .

Mode of Action

This compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases , making it an important and popular protective group for amines .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . The presence of the amine moiety in these biomolecules makes the protection of amines one of the most fundamental transformations in organic synthesis . The process is especially important in peptide synthesis, as the protected amino groups in amino acids can be easily converted into free amines .

Pharmacokinetics

The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the protection of amines, amino acids, and peptides . This protection prevents undesired side reactions during organic synthesis . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis , enhancing the efficiency and applicability of multistep reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the N-Boc protection process is typically conducted under either aqueous or anhydrous conditions , and the reaction is often facilitated by a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Boc-amino)-myristic acid typically involves the protection of the amino group with a Boc group followed by the attachment of the myristic acid chain. One common method involves the reaction of myristic acid with a Boc-protected amine under appropriate conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

14-(Boc-amino)-myristic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: TFA, HCl

Major Products Formed

Scientific Research Applications

14-(Boc-amino)-myristic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of lipid modifications of proteins, particularly myristoylation.

    Medicine: Investigated for its potential in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: Similar in structure but with different fatty acid chains.

    N-Cbz-amino acids: Use a different protecting group (carbobenzyloxy) instead of Boc.

    Fmoc-amino acids: Use a fluorenylmethyloxycarbonyl protecting group.

Uniqueness

14-(Boc-amino)-myristic acid is unique due to its specific combination of a Boc-protected amino group and a myristic acid chain. This combination allows for specific applications in lipid modification studies and peptide synthesis .

Properties

IUPAC Name

14-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLAHARNVYCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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